molecular formula C7H6N2O2 B1310812 3-(2-Nitroethenyl)pyridine CAS No. 22568-11-2

3-(2-Nitroethenyl)pyridine

Cat. No. B1310812
CAS RN: 22568-11-2
M. Wt: 150.13 g/mol
InChI Key: HIXBXAXEKNYDHU-HWKANZROSA-N
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Description

3-(2-Nitroethenyl)pyridine is a chemical compound with the molecular formula C7H6N2O2 . It has an average mass of 150.135 Da and a monoisotopic mass of 150.042923 Da .


Molecular Structure Analysis

The molecular structure of 3-(2-Nitroethenyl)pyridine consists of 11 heavy atoms . The InChI representation of the molecule is InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ . The canonical SMILES representation is C1=CC(=CN=C1)C=CN+[O-] .


Physical And Chemical Properties Analysis

3-(2-Nitroethenyl)pyridine has a molecular weight of 150.13 g/mol . It has a computed XLogP3-AA value of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a topological polar surface area of 58.7 Ų .

Scientific Research Applications

  • Synthesis of Thieno[2,3-b]pyridines

    • Field : Organic Chemistry
    • Application : Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility .
    • Method : There are many recent papers devoted to the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
    • Results : Thieno[2,3-b]pyridines have shown anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
  • Pharmaceutical Applications of Pyridine Compounds

    • Field : Pharmaceutical Chemistry
    • Application : Pyridine derivatives are among the most frequently cited heterocyclic compounds and have been used in the synthesis of a wide range of bioactive molecules .
    • Method : Pyridine-based natural products consist of a variety of interesting compounds with diverse structures that originate from the five kingdoms of life .
    • Results : The isolated as well as synthesized pyridine compounds exhibited various pharmacological properties due to their diverse physiochemical properties .
  • Chemosensor Based on Pyridine Derivatives

    • Field : Analytical Chemistry
    • Application : A chemosensor based on 3,3′-(4-(2-amino-4,5-dimethoxyphenyl) pyridine-2,6-diyl) dianiline was synthesized and found that it could detect formaldehyde .
    • Method : The chemosensor was synthesized and used to detect formaldehyde through fluorescence enhancement .
    • Results : The chemosensor showed a visible color change from yellow to blue when it detected formaldehyde .
  • Synthesis of Piperidine Derivatives

    • Field : Organic Chemistry
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Method : There are many recent papers devoted to the synthesis of piperidine derivatives using various methods .
    • Results : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Clinical Diversity of Pyridine Scaffolds

    • Field : Medicinal Chemistry
    • Application : Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
    • Method : Pyridine-based natural products consist of a variety of interesting compounds with diverse structures .
    • Results : The isolated as well as synthesized pyridine compounds exhibited various pharmacological properties due to their diverse physiochemical properties .
  • Chemosensor Based on Pyridine Derivatives

    • Field : Analytical Chemistry
    • Application : A chemosensor based on 3,3′-(4-(2-amino-4,5-dimethoxyphenyl) pyridine-2,6-diyl) dianiline was synthesized and found that it could detect formaldehyde .
    • Method : The chemosensor was synthesized and used to detect formaldehyde through fluorescence enhancement .
    • Results : The chemosensor showed a visible color change from yellow to blue when it detected formaldehyde .
  • Synthesis of Piperidine Derivatives

    • Field : Organic Chemistry
    • Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Method : There are many recent papers devoted to the synthesis of piperidine derivatives using various methods .
    • Results : Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Clinical Diversity of Pyridine Scaffolds

    • Field : Medicinal Chemistry
    • Application : Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) .
    • Method : Pyridine-based natural products consist of a variety of interesting compounds with diverse structures .
    • Results : The isolated as well as synthesized pyridine compounds exhibited various pharmacological properties due to their diverse physiochemical properties .
  • Chemosensor Based on Pyridine Derivatives

    • Field : Analytical Chemistry
    • Application : A chemosensor based on 3,3′-(4-(2-amino-4,5-dimethoxyphenyl) pyridine-2,6-diyl) dianiline was synthesized and found that it could detect formaldehyde .
    • Method : The chemosensor was synthesized and used to detect formaldehyde through fluorescence enhancement .
    • Results : The chemosensor showed a visible color change from yellow to blue when it detected formaldehyde .

properties

IUPAC Name

3-[(E)-2-nitroethenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXBXAXEKNYDHU-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Nitroethenyl)pyridine

CAS RN

3156-52-3
Record name 3-(2-Nitroethenyl)pyridine
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